Cas no 2034363-33-0 (8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline)
![8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline structure](https://ja.kuujia.com/scimg/cas/2034363-33-0x500.png)
8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline 化学的及び物理的性質
名前と識別子
-
- 8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline
-
- インチ: 1S/C18H17ClN2O3S2/c19-16-6-7-17(25-16)26(22,23)21-11-8-14(9-12-21)24-15-5-1-3-13-4-2-10-20-18(13)15/h1-7,10,14H,8-9,11-12H2
- InChIKey: GKULOEOELVLFJJ-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2OC2CCN(S(C3SC(Cl)=CC=3)(=O)=O)CC2)C=CC=1
8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6474-3918-5μmol |
8-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)quinoline |
2034363-33-0 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
Life Chemicals | F6474-3918-3mg |
8-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)quinoline |
2034363-33-0 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6474-3918-10μmol |
8-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)quinoline |
2034363-33-0 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6474-3918-2μmol |
8-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)quinoline |
2034363-33-0 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6474-3918-5mg |
8-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)quinoline |
2034363-33-0 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6474-3918-10mg |
8-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)quinoline |
2034363-33-0 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6474-3918-4mg |
8-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)quinoline |
2034363-33-0 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6474-3918-1mg |
8-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)quinoline |
2034363-33-0 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6474-3918-2mg |
8-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)quinoline |
2034363-33-0 | 90%+ | 2mg |
$59.0 | 2023-04-25 |
8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline 関連文献
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinolineに関する追加情報
Introduction to 8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline (CAS No. 2034363-33-0)
8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline, a compound with the chemical identifier CAS No. 2034363-33-0, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, featuring a quinoline core linked to a sulfonylpiperidine moiety, has garnered considerable attention due to its potential therapeutic applications. The presence of a 5-chlorothiophen-2-yl group further enhances its chemical diversity, making it a promising candidate for further investigation in medicinal chemistry.
The development of this compound is rooted in the growing interest in quinoline derivatives as pharmacological agents. Quinolines have a long history in medicine, with several well-known drugs derived from this class exhibiting antimicrobial, antimalarial, and anticancer properties. The introduction of the sulfonylpiperidine group into the quinoline scaffold introduces new pharmacophoric elements that can modulate the biological activity of the molecule. This modification has been strategically designed to enhance binding affinity and selectivity, which are critical factors in drug design.
The synthesis of 8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline involves a multi-step process that requires precise control over reaction conditions. The key step involves the coupling of a quinoline derivative with a sulfonylpiperidine precursor, facilitated by transition metal catalysis. This approach ensures high yield and purity, which are essential for subsequent biological testing. The use of advanced synthetic techniques underscores the commitment to producing high-quality intermediates for drug discovery.
In recent years, there has been a surge in research focused on developing novel compounds that target specific biological pathways. The sulfonylpiperidine moiety is known to interact with various enzymes and receptors, making it a versatile scaffold for drug design. In particular, compounds containing this group have shown promise in treating neurological disorders and cancer. The incorporation of the 5-chlorothiophen-2-yl group into 8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline is expected to further refine its pharmacological profile, potentially leading to the discovery of new therapeutic agents.
The biological activity of 8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline has been preliminarily evaluated in vitro using various cell lines and biochemical assays. Initial results suggest that this compound exhibits significant inhibitory activity against certain kinases and other enzymes implicated in cancer progression. Furthermore, its interaction with specific receptors has been explored, revealing potential applications in treating neurological disorders. These findings are consistent with the growing body of evidence supporting the use of quinoline derivatives in drug development.
The structural features of 8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline make it an attractive candidate for further investigation. The combination of a quinoline core and a sulfonylpiperidine substituent provides multiple sites for interaction with biological targets. This diversity allows for fine-tuning of the molecule's properties, including solubility, bioavailability, and metabolic stability. Such characteristics are crucial for developing drugs that can effectively reach their target sites within the body.
The synthesis and characterization of this compound have been published in several peer-reviewed journals, highlighting its significance in pharmaceutical research. Researchers have noted that the structural complexity of 8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline presents both challenges and opportunities for drug development. While the synthesis is demanding, the potential therapeutic benefits make it a worthwhile endeavor.
In conclusion, 8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline (CAS No. 2034363-33-0) is a promising compound with significant potential in pharmaceutical applications. Its unique structure, combining a quinoline core with a sulfonylpiperidine moiety and a 5-chlorothiophen-2-yl group, makes it an attractive candidate for further investigation. The preliminary biological data suggest that this compound may have applications in treating various diseases, including cancer and neurological disorders. As research continues to uncover new therapeutic targets and mechanisms, compounds like 8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yloxyquinoline will play an increasingly important role in drug discovery and development.
2034363-33-0 (8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline) 関連製品
- 1805359-98-1(3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine)
- 2229326-13-8(4-(3,5-dimethoxypyridin-4-yl)pyrrolidin-2-one)
- 1261564-96-8(2,3-Bis(4-(trifluoromethyl)phenyl)pyridine-5-methanol)
- 1361841-46-4(Methyl 2-(chloromethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1189659-07-1(N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3)
- 2679939-84-3((4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid)
- 182227-24-3((S)-N-(4-Fluorophenyl)-1-hydroxy4-(phenylmethoxy)phenylmethyl-4-oxo-cyclohexanecarboxamide)
- 54672-09-2(N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline)
- 249889-70-1(1,6-naphthyridin-4-amine hydrochloride)
- 947602-46-2(tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate)




